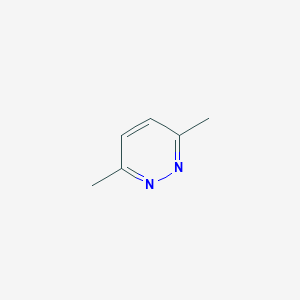

3,6-Dimethylpyridazine

Overview

Description

3,6-Dimethylpyridazine is a chemical compound with the molecular weight of 108.14 . It is a white to yellow powder or crystals or liquid .

Synthesis Analysis

The synthesis of 3,6-dimethylpyridazine involves an unexpected C-C bond cleavage in the absence of metal, which enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis

The molecular structure of 3,6-Dimethylpyridazine is represented by the formula C6H8N2 . The InChI code for this compound is 1S/C6H8N2/c1-5-3-4-6(2)8-7-5/h3-4H,1-2H3 .Physical And Chemical Properties Analysis

3,6-Dimethylpyridazine has a density of 1.0±0.1 g/cm3 . Its boiling point is 228.2±9.0 °C at 760 mmHg . The compound has a vapour pressure of 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.6±3.0 kJ/mol . The flash point is 100.4±11.7 °C .Scientific Research Applications

Organic Synthesis and Chemical Biology

3,6-Dimethylpyridazine has been used in organic synthesis and chemical biology, with a focus on recent developments . The properties of pyridazinediones, how they are constructed, and how they have been applied in various fields of organic synthesis, medicinal chemistry, and chemical biology have been highlighted .

Multi-component Reactions

3,6-Dimethylpyridazine has been used in multi-component reactions . These reactions are a type of chemical reaction in which three or more reactants combine to form a product .

Site-selective Modification of Cysteines and Disulfides

This compound has been used for the site-selective modification of cysteines and disulfides . This involves the selective modification of these amino acids in peptides and proteins .

Reaction with Electrophiles

3,6-Dimethylpyridazine has been used in reactions with electrophiles . Electrophiles are species that are attracted to electrons and can accept an electron pair in order to form a chemical bond .

Formation of 3,6-Pyridazinedione Dimers

This compound has been used in the formation of 3,6-pyridazinedione dimers . Dimers are chemical structures formed from two similar sub-units or monomers .

Miscellaneous Reactions

3,6-Dimethylpyridazine has been involved in miscellaneous reactions . This refers to a variety of chemical reactions that this compound can participate in .

Insecticides, Acaricides, and Ectoparasiticides

Historically, derivatives of 3,6-pyridazinediones have been used as intermediates in the synthesis of insecticides, acaricides, and ectoparasiticides .

Polymer Industry

3,6-Dimethylpyridazine has also been used in the polymer industry . This involves the creation of polymers, large molecules composed of repeated subunits .

Safety and Hazards

properties

IUPAC Name |

3,6-dimethylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-3-4-6(2)8-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVTUIRPHLSMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335759 | |

| Record name | 3,6-dimethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dimethylpyridazine | |

CAS RN |

1632-74-2 | |

| Record name | 3,6-dimethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dimethylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

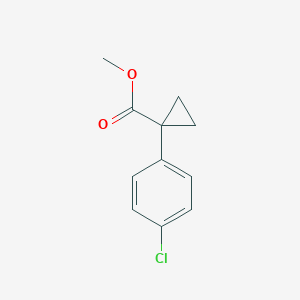

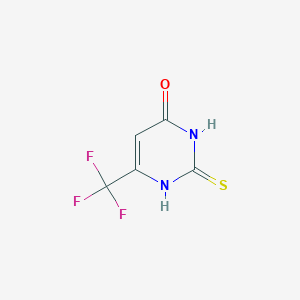

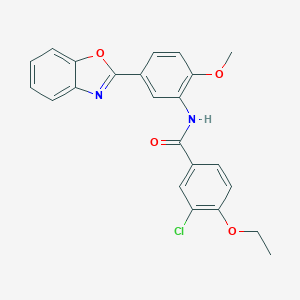

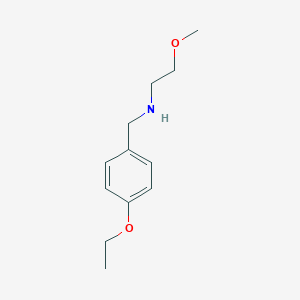

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the synthetic route used to produce 3,6-dimethylpyridazine?

A1: The synthesis of 3,6-dimethylpyridazine, often unavailable commercially, is achieved through a three-step process. Starting with methyl acetoacetate (CH3COCH2COOCH2CH3), the compound undergoes cyclization with hydrazine hydrate followed by dehydrogenation reactions. This route is considered highly effective for obtaining 3,6-dimethylpyridazine. []

Q2: How is the structure of 3,6-dimethylpyridazine confirmed?

A2: The structure of synthesized 3,6-dimethylpyridazine is verified using spectroscopic techniques. Primarily, 1H Nuclear Magnetic Resonance (1H NMR) and electrospray ionization mass spectrometry (MS-ESI) are employed to characterize the compound and confirm its identity. []

Q3: Can 3,6-dimethylpyridazine be used as a precursor for other compounds?

A3: Yes, 3,6-dimethylpyridazine serves as a valuable starting material for synthesizing various derivatives. For instance, it reacts with bistrifluoromethyl-s-tetrazine to produce 4,5-dichloro-3,6-bistrifluoromethylpyridazine. This dichloro derivative can be further treated with potassium fluoride to yield perfluoro-3,6-dimethylpyridazine. []

Q4: Does the reactivity of methyl groups in 3,6-dimethylpyridazine 1-oxide differ from those in other pyridazine derivatives?

A4: Interestingly, the 3- and 6-methyl groups in 3,6-dimethylpyridazine 1-oxide exhibit similar reactivity. This contrasts with the reactivity pattern observed in 3,6-dichloropyridazine 1-oxide, where the two chlorine atoms display distinct reactivity. []

Q5: How does 3,6-dimethylpyridazine-4,5-dicarboxylic acid react with o-phenylenediamine?

A5: The reaction of diethyl 3,6-dimethylpyridazine-4,5-dicarboxylate with o-phenylenediamine in the presence of sodium hydride leads to the formation of 1,4-dimethyl-6,11-dihydropyridazino[4,5-c][1,6]benzodiazocine-5,12-dione. This compound can be further dehydrated to yield 1,4-dimethylpyridazino[4′,5′:3,4]pyrrolo[1,2-a]benzimidazol-11-one. []

Q6: What is the significance of 13C-15N spin-spin coupling constants in understanding the structure of 3,6-dimethylpyridazine?

A6: Analysis of 13C-15N nuclear spin-coupling constants (nJ(C-N)) in 3-methylpyridazine and 3,6-dimethylpyridazine provides insights into the influence of nitrogen lone pairs on coupling constants. The large positive values observed for 1J(C-N) in these compounds contrast sharply with pyridine, highlighting the structural differences and electronic environments. []

Q7: Can 3,6-dimethylpyridazine be used to synthesize complex ligands?

A7: Yes, 3,6-dimethylpyridazine serves as a starting point for synthesizing planar, π-conjugated pyridazine-based biscarbene ligands. These ligands, analogs of 1,10-phenanthroline, demonstrate flexibility in coordinating with transition metals like silver(I), copper(I), and rhodium(I). []

Q8: What unique reactions does 3,6-dimethylpyridazine undergo with dimethyl acetylenedicarboxylate?

A8: In acetonitrile, 3,6-dimethylpyridazine reacts with dimethyl acetylenedicarboxylate to primarily yield an azepino[1,2-b]pyridazine derivative. This reaction pathway diverges from that of other pyridazines like pyridazine and 3-methylpyridazine, which predominantly form pyrido[1,2-b]pyridazines under the same conditions. []

Q9: Can 3,6-dimethylpyridazine derivatives undergo spirocyclisation reactions?

A9: Yes, diethyl 3,6-dimethylpyridazine-4,5-dicarboxylate undergoes spirocyclisation with 1,3-diphenylguanidine in the presence of sodium hydride to yield a 6,9-dimethyl derivative of a diazaspirodecadiene. This reaction highlights the potential for synthesizing complex heterocyclic systems using 3,6-dimethylpyridazine derivatives. []

Q10: Has 3,6-dimethylpyridazine been investigated in the context of iron carbonyl complexes?

A10: While specific details are limited, research on iron carbonyl complexes involving both pyridazine and 3,6-dimethylpyridazine has been conducted. [] This suggests potential applications of these complexes in areas like catalysis or materials science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B183134.png)

![3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid](/img/structure/B183145.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]cyclohexanamine](/img/structure/B183146.png)

![[Dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium](/img/structure/B183151.png)